molecular formula C22H20FN5O3 B3402768 N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide CAS No. 1060236-49-8

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B3402768
CAS No.: 1060236-49-8
M. Wt: 421.4 g/mol
InChI Key: XQDURHOKNANIFZ-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide is a heterocyclic compound featuring:

  • A 4-fluorophenyl substituent at position 3 of the triazolo-pyridazine ring, enhancing electronic interactions.
  • An ethoxyethyloxy linker connecting the core to the acetamide group.
  • A 2-methoxyphenyl moiety in the acetamide side chain, influencing lipophilicity and binding affinity.

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-30-18-5-3-2-4-16(18)14-20(29)24-12-13-31-21-11-10-19-25-26-22(28(19)27-21)15-6-8-17(23)9-7-15/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDURHOKNANIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18FN5O2S
  • Molecular Weight : 387.4 g/mol
  • IUPAC Name : 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

  • Mechanism of Action : The compound exhibits potent inhibition of various kinases involved in tumor progression. For instance, it has shown significant activity against the MET kinase with an IC50 value as low as 4.2 nmol/L .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of triazole compounds can induce apoptosis in cancer cell lines such as HT-29 and MDA-MB-231. For example, compounds similar to N-(2-{...}) have displayed IC50 values ranging from 0.85 to 1.54 μM against these cell lines .
CompoundCell LineIC50 (μM)Reference
N-(2-{...})HT-290.85
N-(2-{...})MDA-MB-2311.54

Antimicrobial Activity

  • Inhibition of Pathogens : Triazole derivatives have been reported to possess antifungal and antibacterial properties. The compound's structure suggests potential activity against pathogenic fungi and bacteria through interference with their metabolic pathways .

Neuroprotective Effects

  • Neuroprotection Studies : Some studies indicate that triazole derivatives can act as neuroprotectants by modulating neurotransmitter systems and providing antioxidant effects .

Study on Antitumor Activity

In a recent study by Qin et al., a series of triazole derivatives were synthesized and evaluated for their antitumor properties. One notable derivative exhibited higher cytotoxicity than sorafenib against various cancer cell lines with IC50 values significantly lower than those of established therapies .

Study on Kinase Inhibition

Another study highlighted a triazolopyridazine derivative that inhibited the activity of the MET kinase in various mutant forms with IC50 values ranging from 0.22 to 81 nmol/L . This indicates the potential for developing targeted therapies using compounds like N-(2-{...}).

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazine Core

The triazolopyridazine ring undergoes nucleophilic substitution at the C6 position, enabling functionalization. For example:

Reaction TypeConditionsReagentsOutcome
Aryloxy-ethyl group formationAnhydrous DMF, 80°C, 12–24 hoursEthylene glycol derivativesSubstitution at C6 with ether linkage
Thioether formationTHF, NaH, 0°C to room temperatureThiols (e.g., benzyl mercaptan)Replacement of oxygen with sulfur

Acetamide Hydrolysis and Functionalization

The acetamide group (-NHCOCH2-) participates in hydrolysis and coupling reactions:

Hydrolysis to Carboxylic Acid

  • Reagents: 6M HCl or NaOH (aqueous)

  • Conditions: Reflux at 100–110°C for 4–6 hours

  • Product: 2-(2-Methoxyphenyl)acetic acid (with recovery of the triazolopyridazine core)

Amide Coupling

  • Reagents: DCC (dicyclohexylcarbodiimide), DMAP (catalyst)

  • Conditions: Dichloromethane, 0°C to room temperature, 12 hours

  • Application: Forms urea derivatives via reaction with aryl isocyanates

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution, primarily at the para position:

Reaction TypeReagentsPositionProduct
NitrationHNO3/H2SO4, 0–5°Cpara to FNitro-substituted derivative
SulfonationSO3/H2SO4, 50°Cpara to FSulfonic acid derivative

Triazole Ring Reactivity

The 1,2,4-triazole moiety enables cycloaddition and alkylation:

1,3-Dipolar Cycloaddition

  • Reagents: Alkynes or nitriles

  • Conditions: Cu(I) catalysis, 60–80°C

  • Product: Fused heterocyclic systems (e.g., triazolo-triazines)

N-Alkylation

  • Reagents: Alkyl halides (e.g., methyl iodide)

  • Conditions: K2CO3, DMF, 60°C, 6 hours

  • Outcome: Quaternary nitrogen formation enhances solubility

Biological Interactions via Targeted Reactions

The compound modulates kinase activity through non-covalent interactions:

TargetBinding MechanismFunctional Groups InvolvedIC50 (nM)
c-Met kinaseATP-binding site occupationTriazole, pyridazine, fluorophenyl0.24–4.2
AXL kinaseHydrophobic pocket interactionMethoxyphenyl, acetamide110–1400

Data derived from structurally similar triazolopyridazines

Stability Under Oxidative/Reductive Conditions

  • Oxidation: Susceptible to peroxide-mediated degradation of the thioether group (if present).

  • Reduction: Catalytic hydrogenation (Pd/C, H2) reduces nitriles to amines but leaves the triazole intact.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The target compound’s analogs differ in substituents, linker chemistry, and core modifications. Key comparisons include:

Compound Core Structure Substituents Linker/Side Chain Key Properties/Findings Reference
Target Compound 1,2,4-Triazolo[4,3-b]pyridazine 3-(4-Fluorophenyl), 6-oxyethyl 2-(2-Methoxyphenyl)acetamide High polarity due to methoxy and fluorophenyl groups; potential for CNS activity inferred from similar triazolo-pyridazines.
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 1,2,4-Triazolo[4,3-b]pyridazine 3-(4-Methoxyphenyl) Ethanamine (no acetamide) Classified as acutely toxic (GHS Category 5) and irritant; used in laboratory chemical synthesis.
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 1,2,4-Triazolo[4,3-b]pyridazine 3-Methyl, 6-phenyl 4-Ethoxyphenyl acetamide Ethoxy group increases lipophilicity; methyl substitution may reduce metabolic stability.
2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazolo[4,3-b]pyridazine 3-(4-Ethoxyphenyl) Sulfanyl linker, 4-fluorophenyl acetamide Sulfur linker may enhance oxidative stability but reduce solubility compared to oxygen linkers.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole (non-fused) Chloro-fluorophenyl Sulfanyl linker, pyridine substituent Demonstrates broader antimicrobial activity due to pyridine moiety; lower thermal stability.

Key Observations

Linker Chemistry :

  • Oxygen vs. Sulfur Linkers : The target compound’s oxyethyl linker (vs. sulfanyl in ) likely improves solubility but may reduce resistance to metabolic cleavage.
  • Ethoxyethyl vs. Ethylamine : The ethoxyethyl chain in the target compound balances lipophilicity and polarity better than the simpler ethylamine in .

Substituent Effects :

  • Fluorine vs. Methoxy/Ethoxy : The 4-fluorophenyl group in the target compound enhances electronegativity and binding to hydrophobic pockets compared to methoxy/ethoxy analogs .
  • Methoxy Position : The 2-methoxyphenyl acetamide in the target compound may confer steric hindrance, altering receptor interactions versus para-substituted analogs .

Toxicity and Safety :

  • Analogs like with ethanamine linkers exhibit acute oral toxicity (GHS Category 5), suggesting that the target compound’s acetamide group may mitigate toxicity through reduced reactivity.

Synthetic Considerations :

  • The synthesis of triazolo-pyridazine derivatives often employs Suzuki-Miyaura coupling (as seen in ), with yields influenced by substituent bulk and linker choice.

Research Implications

  • Pharmacological Potential: The target compound’s triazolo-pyridazine core is structurally similar to kinase inhibitors and antimicrobial agents .
  • Optimization Opportunities : Replacing the methoxy group with bioisosteres (e.g., ethoxy, halogen) could modulate bioavailability, as seen in .
  • Safety Profiling : Toxicity data from highlight the need for rigorous in vitro safety assessments, particularly for analogs with amine linkers.

Q & A

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : This compound exhibits acute toxicity (oral), skin corrosion/irritation, and severe eye damage (GHS classification) . Key precautions include:
  • Engineering Controls : Use fume hoods to avoid aerosol/dust inhalation.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Emergency Protocols : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention .
  • Storage : Store in airtight containers at room temperature, away from ignition sources.

Q. What synthetic routes are reported for structurally analogous triazolopyridazine derivatives?

  • Methodological Answer : A 11-step synthesis for a related triazolopyridazine acetamide derivative involves:
  • Key Intermediates : Methyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide.
  • Coupling Reactions : Suzuki-Miyaura cross-coupling for aryl group introduction.
  • Cyclization : Acid-mediated closure of the triazole ring .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves ~2–5% overall yield .

Q. How can preliminary structural characterization be performed for this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₁₉FN₅O₃) with <5 ppm error.
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl vs. 2-methoxyphenyl groups).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., as in related triazolopyridazines ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Scaffold Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe) groups to assess bioactivity changes.
  • Linker Optimization : Compare ethylene glycol linkers (as in the parent compound) with alkyl or aryl spacers.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., kinase domains) .
  • Biological Assays : Test modified analogs in enzyme inhibition assays (IC₅₀ determination) .

Q. What analytical challenges arise in resolving discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Data Validation : Replicate assays in triplicate to exclude false positives/negatives.
  • Metabolite Screening : Use LC-MS to identify metabolic degradation products (e.g., dealkylation or oxidation of methoxy groups).
  • Solubility Adjustments : Test in DMSO/PBS mixtures to ensure compound stability.
  • Orthogonal Techniques : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding kinetics .

Q. How can reaction conditions be optimized to improve synthetic efficiency?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial design to variables like temperature (80–120°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF).
  • Continuous-Flow Chemistry : Reduce reaction time from hours to minutes (e.g., as demonstrated for diazomethane derivatives ).
  • Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands for cross-coupling efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide
Reactant of Route 2
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide

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